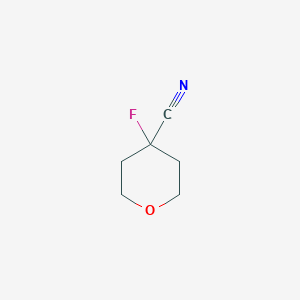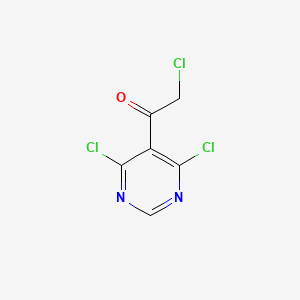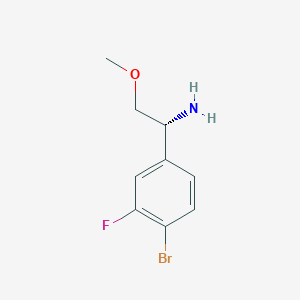
(R)-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is a chiral compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, a methoxy group, and an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The methoxy group and ethanamine chain play crucial roles in modulating its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(4-Bromo-3-chlorophenyl)-2-methoxyethanamine
- ®-1-(4-Bromo-3-methylphenyl)-2-methoxyethanamine
- ®-1-(4-Bromo-3-iodophenyl)-2-methoxyethanamine
Uniqueness
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
(1R)-1-(4-bromo-3-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
OPICIPGIGJCHFO-VIFPVBQESA-N |
Isomerische SMILES |
COC[C@@H](C1=CC(=C(C=C1)Br)F)N |
Kanonische SMILES |
COCC(C1=CC(=C(C=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


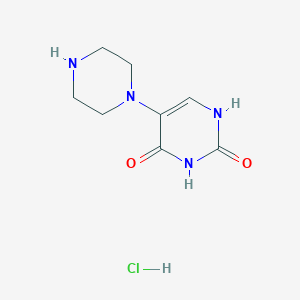
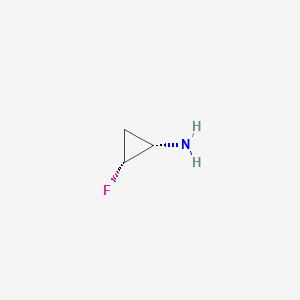

![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)

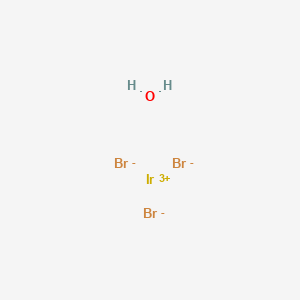

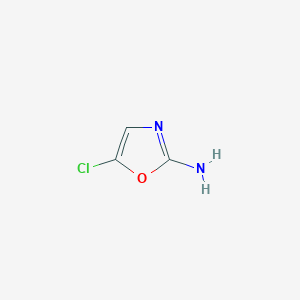
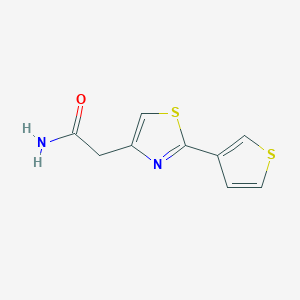
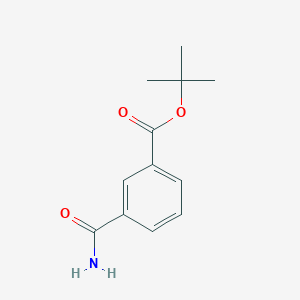
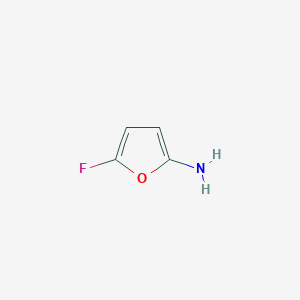
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
